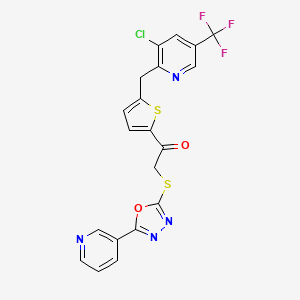
tert-Butyl diethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl diethylcarbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable compound under various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Amination (Carboxylation) Method: This method involves the coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Curtius Rearrangement: This method involves the formation of isocyanates from acyl azides, which then react with alcohols to form carbamates.
Copper-Catalyzed Cross-Coupling: This method involves the reaction of amines with alkoxycarbonyl radicals generated from carbazates under mild conditions.
Industrial Production Methods: Industrial production of tert-Butyl diethylcarbamate typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of nonmetallic regenerable reagents and catalysts like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for carbon dioxide capture is also common .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl diethylcarbamate can undergo oxidation reactions, although these are less common due to the stability of the tert-butyl group.
Reduction: Reduction reactions can convert this compound to its corresponding amine and alcohol.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. The tert-butyl group can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Products include carbonyl compounds or carboxylic acids.
Reduction: Products include tert-butylamine and diethyl alcohol.
Substitution: Products depend on the nucleophile used, often resulting in new carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl diethylcarbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in multi-step organic syntheses .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein modifications. It is also explored for its potential in drug development due to its stability and reactivity .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its stability makes it suitable for use in harsh chemical environments .
Mecanismo De Acción
The mechanism of action of tert-Butyl diethylcarbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthesis. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Diethyl carbamate
- tert-Butyl methylcarbamate
Comparison: tert-Butyl diethylcarbamate is unique due to the presence of both tert-butyl and diethyl groups. This combination provides a balance of steric hindrance and reactivity, making it more stable and versatile compared to simpler carbamates like tert-Butyl carbamate or diethyl carbamate .
Propiedades
IUPAC Name |
tert-butyl N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-6-10(7-2)8(11)12-9(3,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYMZOKWXOTXHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethylphenyl)-2-[4-(3-methylbutyl)-1,5-dioxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(1H)-yl]acetamide](/img/structure/B2539171.png)

![N-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE](/img/structure/B2539174.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2539176.png)
![4-{[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide](/img/structure/B2539177.png)
![4-[1-Hydroxy-2-(methylamino)ethyl]benzonitrile](/img/structure/B2539178.png)
![N-(2-ethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2539179.png)


![1-[4-(2-phenyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole](/img/structure/B2539185.png)



